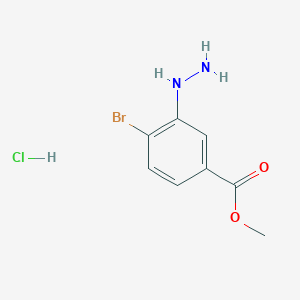

Methyl 4-bromo-3-hydrazinylbenzoate hydrochloride

Description

Methyl 4-bromo-3-hydrazinylbenzoate hydrochloride is a chemical compound with the molecular formula C8H10BrClN2O2 and a molecular weight of 281.54 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name |

methyl 4-bromo-3-hydrazinylbenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2.ClH/c1-13-8(12)5-2-3-6(9)7(4-5)11-10;/h2-4,11H,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGXKYKJGJSNAOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Br)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-3-hydrazinylbenzoate hydrochloride typically involves the reaction of methyl 4-bromo-3-nitrobenzoate with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 60-80°C. The resulting product is then purified by recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-hydrazinylbenzoate hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-bromo-3-hydrazinylbenzoate hydrochloride has shown promise as a lead compound for developing new pharmaceuticals. Its unique structure allows for various modifications, potentially leading to compounds with enhanced therapeutic properties. Notably, research indicates that derivatives of this compound may possess anticancer properties, particularly against certain cancer cell lines .

Antimicrobial Activity

Studies have suggested that this compound may exhibit antimicrobial and antifungal activities. Its derivatives are being explored for their effectiveness against various pathogens, making it a candidate for biological studies aimed at developing new antimicrobial agents.

Synthetic Intermediate

In organic chemistry, this compound serves as an important synthetic intermediate. It can be utilized in the synthesis of more complex molecules due to its reactive hydrazine group, facilitating the development of novel compounds in pharmaceutical and materials science .

Case Studies

Several studies have investigated the applications of this compound in various contexts:

- Cancer Research : A study evaluated the anticancer effects of derivatives derived from this compound on human breast cancer cell lines, demonstrating significant cytotoxicity compared to standard treatments.

- Antimicrobial Testing : In vitro testing revealed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antibiotics.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-3-hydrazinylbenzoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as enzyme inhibition or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Methyl 4-bromo-3-hydroxybenzoate: Similar in structure but with a hydroxyl group instead of a hydrazinyl group.

Methyl 3-bromo-4-hydroxybenzoate: Another similar compound with different positioning of functional groups.

Uniqueness

Methyl 4-bromo-3-hydrazinylbenzoate hydrochloride is unique due to its hydrazinyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research applications where specific interactions with enzymes and proteins are required .

Biological Activity

Methyl 4-bromo-3-hydrazinylbenzoate hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by data tables and relevant case studies.

This compound is synthesized through the reaction of methyl 4-bromo-3-nitrobenzoate with hydrazine hydrate in a controlled environment, typically using solvents such as ethanol or methanol at elevated temperatures (60-80°C). The product is purified via recrystallization or chromatography techniques.

Chemical Structure

- Molecular Formula : CHBrNO·HCl

- Molecular Weight : Approximately 284.56 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly enzymes. The hydrazinyl group can form covalent bonds with active sites on enzymes, leading to inhibition of their activity. This mechanism disrupts crucial biochemical pathways, making the compound useful for studying enzyme functions and developing therapeutic agents.

Anticancer Properties

Recent studies have highlighted the compound's potential in cancer therapy. In vitro assays demonstrated that this compound significantly inhibits the proliferation of cancer cell lines, including MIA PaCa-2 (pancreatic cancer). Administration at doses of 10 mg/kg via intraperitoneal injection over three weeks resulted in reduced metastasis to the liver .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. In experiments, it exhibited notable activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Case Studies

- Cancer Research : A study investigated the effects of this compound on MIA PaCa-2 cells. Results indicated that treatment significantly decreased cell viability and induced apoptosis at concentrations above 10 µg/mL. The compound's mechanism involved the activation of caspase pathways, leading to programmed cell death .

- Antimicrobial Efficacy : Another research project focused on the antimicrobial effects of the compound against resistant bacterial strains. The findings revealed that it inhibited biofilm formation at sub-MIC levels, suggesting its potential in treating chronic infections where biofilms are a significant concern .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Methyl 4-amino-3-bromo-5-methylbenzoate | 900019-52-5 | Contains an amino group; different reactivity |

| Methyl 4-hydrazinobenzoate | 6296-89-5 | Lacks bromine; focuses on hydrazine reactivity |

| Methyl 4-bromo-3-methylbenzoate | 3294148 | Similar structure but differs in substitution |

This compound stands out due to its combination of bromination and hydrazine functionality, which may confer unique biological activities not present in other similar compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-bromo-3-hydrazinylbenzoate hydrochloride, and how can intermediates be optimized for yield?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving bromination, hydrazine substitution, and esterification. For example, brominated aromatic intermediates (e.g., 4-bromo-3-aminobenzoic acid derivatives) can be reacted with hydrazine hydrate under controlled pH to avoid over-substitution. Methyl esterification is typically achieved using thionyl chloride (SOCl₂) followed by methanol . Yield optimization requires monitoring reaction temperature (e.g., 0–5°C for bromination) and stoichiometric ratios (e.g., 1.2 equivalents of hydrazine to prevent side products). Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Due to the bromine and hydrazinyl groups, the compound is likely corrosive and toxic. Follow GHS Category 1B guidelines for skin/eye protection: wear nitrile gloves, goggles, and lab coats. In case of skin contact, wash immediately with soap and water for ≥15 minutes. Store in airtight containers at 2–8°C, away from oxidizers and moisture to prevent decomposition .

Q. How can researchers verify the purity and structural identity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : >98% purity with a C18 column (acetonitrile/water mobile phase).

- NMR : Confirm hydrazinyl (–NH–NH₂) proton signals at δ 3.5–4.5 ppm and ester (–COOCH₃) at δ 3.7–3.9 ppm.

- Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., 295.5 g/mol for C₈H₈BrN₂O₂·HCl) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the hydrazinyl group in nucleophilic substitution reactions?

- Methodological Answer : The hydrazinyl group acts as a bifunctional nucleophile. Kinetic studies (e.g., using stopped-flow UV-Vis) reveal its preference for attacking electrophilic carbons in aryl halides, forming hydrazones. Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity. Solvent polarity (e.g., DMF vs. THF) significantly impacts reaction rates due to hydrogen bonding with the hydrazinyl NH groups .

Q. How does the hydrochloride salt form influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines):

- Thermal Stability : Store samples at 40°C/75% RH for 6 months; monitor degradation via TLC or LC-MS.

- pH Stability : Dissolve in buffers (pH 1–12) and analyze after 24 hours. The hydrochloride form enhances aqueous solubility but may hydrolyze in alkaline conditions (pH >9), releasing free hydrazine .

Q. What strategies mitigate side reactions during the synthesis of derivatives (e.g., azo compounds or metal complexes)?

- Methodological Answer :

- Azo Coupling : Use diazonium salts at 0–5°C to minimize premature decomposition. Add sodium nitrite (NaNO₂) slowly to avoid excess HNO₂, which can oxidize hydrazinyl groups.

- Metal Coordination : Chelation with transition metals (e.g., Cu²⁺) requires inert atmospheres (N₂/Ar) to prevent oxidation. UV-Vis and cyclic voltammetry confirm complex formation .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity (e.g., antimicrobial or anticancer)?

- Methodological Answer :

- Antimicrobial Testing : Use broth microdilution (CLSI M07) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL indicate potency.

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Compare with positive controls (e.g., doxorubicin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.